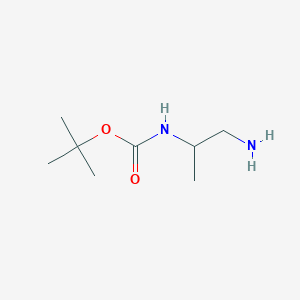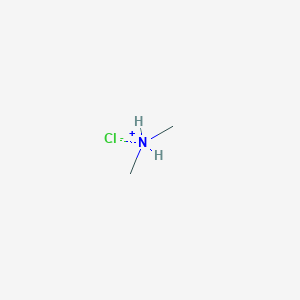
Clorhidrato de dimetilamina
Descripción general
Descripción
Dimethylamine hydrochloride is an important intermediate in the synthesis of various compounds, including pharmaceuticals and antihistaminic agents. It is often used as an alkylating reagent in Grignard and other types of reactions, and as an intermediate for the synthesis of drugs, agricultural chemicals, photographic chemicals, and biochemical reagents . The compound has been utilized in the synthesis of antihistamine-type compounds derived from carbazole and diphenylamine . Additionally, it has been used in the synthesis of (\beta)-lactams from (\beta)-amino acids, demonstrating its versatility in facilitating amide bond formation .
Synthesis Analysis
The synthesis of dimethylamine hydrochloride can be achieved through various methods. A simplified laboratory procedure for its preparation has been reported, which is particularly useful for the synthesis of antihistaminic agents . Another synthesis approach involves the esterification of the corresponding alcohol, followed by substitution with HN(CH3)2, as demonstrated in the synthesis of N,N-dimethyl-1-ferrocenylethylamine hydrochloride . Moreover, the synthesis of N,N-Dimethylglycine hydrochloride from chloroacetic acid and dimethylamine under microwave irradiation has been explored, with the reaction conditions optimized for maximum yield .
Molecular Structure Analysis
The molecular structure of dimethylamine hydrochloride derivatives has been elucidated through various techniques, including X-ray diffraction analysis. For instance, the crystal structure of a monosubstituted amine compound derived from dimethylamine has been determined, providing insights into its solid-state structure . Similarly, the structure of N,N-dimethyl-1-ferrocenylethylamine hydrochloride was first elucidated by X-ray analysis, revealing the influence of the methyl group at the chiral carbon .
Chemical Reactions Analysis
Dimethylamine hydrochloride participates in a range of chemical reactions. It reacts with 4,5-dichloro-4-cyclopenten-1,3-dione to give a monosubstituted amine compound, with attempts to replace the remaining chlorine group proving unsuccessful . The compound also mediates the cyclodehydration of (\beta)-amino acids, leading to the formation of (\beta)-lactams in excellent yield . Furthermore, the reaction of dimethylamine hydrochloride with 18-crown-6 and ferric chloride in ethanol yields a compound with an unusual supramolecular structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethylamine hydrochloride and its derivatives have been characterized using various spectroscopic methods. Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy have been used to characterize the solution and solid-state structures of these compounds . The cyclic voltammetric behavior of certain derivatives has been explored, providing insights into their electrochemical properties and potential as electron reservoirs in organometallic compounds . Additionally, the compound forms part of a unique supramolecular structure when reacted with 18-crown-6 and ferric chloride, as evidenced by its crystal structure .
Aplicaciones Científicas De Investigación
Intermediario farmacéutico
Clorhidrato de dimetilamina: es ampliamente utilizado como intermedio en la síntesis de varios productos farmacéuticos. Desempeña un papel crucial en la producción de fármacos como ranitidina, un antagonista del receptor H2; metformina, un medicamento de primera línea para el tratamiento de la diabetes tipo 2; tramadol, un analgésico opioide; y amlodipina, un bloqueador de los canales de calcio .
Precursor para herbicidas
Este compuesto sirve como precursor en la fabricación de atrazina, un herbicida ampliamente utilizado. La atrazina se emplea en la agricultura para prevenir las malas hierbas de hoja ancha antes y después de la emergencia en los cultivos, especialmente el maíz y la caña de azúcar .
Reacción de Willgerodt-Kindler
En química orgánica sintética, el This compound se asocia con acetato de sodio para facilitar la reacción de Willgerodt-Kindler. Esta reacción se utiliza para convertir las cetonas en las amidas correspondientes, que son valiosas en varias síntesis químicas .
Vulcanización del caucho
La forma de base libre del this compound reacciona con disulfuro de carbono para producir dimetilditiocarbamato, que es un agente esencial utilizado en el proceso de vulcanización del caucho. Este proceso mejora la elasticidad y la resistencia de los productos de caucho .
Síntesis de polímeros catiónicos
Se utiliza en la cuaternización de la celulosa, lo que lleva a la producción de polímeros catiónicos. Estos polímeros tienen aplicaciones en el tratamiento de aguas, la producción de papel y como agentes floculantes .
Agentes quelantes
El this compound está involucrado en la preparación de agentes quelantes a base de aminas. Estos agentes tienen la capacidad de unirse y secuestrar iones metálicos, lo que los hace útiles en una variedad de aplicaciones industriales y de investigación .
Intermediarios de síntesis orgánica
El compuesto se emplea en la preparación de intermediarios para la síntesis orgánica. Es un reactivo versátil que puede utilizarse para crear una amplia gama de compuestos orgánicos, que luego se utilizan en reacciones químicas y formulaciones de productos adicionales .
Química analítica
En química analítica, el this compound se ha utilizado para preparar soluciones estándar para la determinación de metilaminas y óxido de trimetilamina-N en material particulado. Esta aplicación es crucial para el monitoreo ambiental y la investigación .
Safety and Hazards
Direcciones Futuras
Dimethylamine hydrochloride is used as an intermediate in the manufacture of pharmaceuticals like ranitidine and metformin, tramadol, and amlodipine . Its future directions could involve further exploration of its uses in pharmaceuticals and other industries.
Relevant Papers
A study titled “Dimethylamine in cloud water: a case study over the northwest Atlantic Ocean” analyzes characteristics of dimethylamine in cloud water over the northwest Atlantic . Another study titled “A practical synthesis of deuterated methylamine and dimethylamine” describes an efficient and practical route conducive to the reduction of production costs of deuterium methylamine hydrochloride and deuterium dimethylamine hydrochloride .
Mecanismo De Acción
Target of Action
Dimethylamine hydrochloride is a secondary amine, which is a colorless, flammable gas with an ammonia-like odor . It is commonly encountered commercially as a solution in water at concentrations up to around 40%
Mode of Action
Dimethylamine is basic, and consequently, it reacts with water and acids to form dimethylammonium compounds . Due to the presence of electron-donating methyl groups, dimethylamine possesses greater basicity than ammonia . These methyl groups stabilize the positive charge formed during protonation .
Biochemical Pathways
Dimethylamine hydrochloride is involved in the synthesis of metformin, a drug used for treating type 2 diabetes The dimethylamine hydrochloride is deprotonated by cyanoguanidine, forming a guanidinium cationA proton transfer gives the final metformin HCl salt .
Pharmacokinetics
Due to its good solubility in lipids, dimethylamine is readily and rapidly absorbed in the gastrointestinal and respiratory tracts . .
Result of Action
The result of Dimethylamine hydrochloride’s action is highly dependent on the context of its use. For instance, in the synthesis of metformin, it contributes to the formation of the final product .
Action Environment
Dimethylamine hydrochloride is water-soluble, and may spread in water systems . It is also sensitive to moisture, requiring storage under an inert atmosphere in a dry and well-ventilated place .
Análisis Bioquímico
Biochemical Properties
Dimethylamine hydrochloride plays a significant role in biochemical reactions. It acts as a precursor in the synthesis of pharmaceuticals such as ranitidine and metformin . In biochemical reactions, dimethylamine hydrochloride interacts with enzymes and proteins, facilitating the formation of dimethylammonium ions. These ions can participate in various biochemical pathways, including the synthesis of amides and the Willgerodt-Kindler reaction . The compound’s ability to donate methyl groups makes it a valuable reagent in methylation reactions, which are crucial for modifying biomolecules and regulating gene expression .
Cellular Effects
Dimethylamine hydrochloride influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the activity of enzymes involved in methylation, leading to changes in gene expression patterns . Additionally, dimethylamine hydrochloride can impact cellular metabolism by participating in the synthesis of key metabolites and intermediates . These effects can vary depending on the concentration and duration of exposure to the compound.
Molecular Mechanism
At the molecular level, dimethylamine hydrochloride exerts its effects through several mechanisms. It can bind to enzymes and proteins, altering their activity and function. For example, dimethylamine hydrochloride can inhibit or activate enzymes involved in methylation reactions, leading to changes in gene expression . The compound can also interact with nucleic acids, influencing the transcription and translation processes . These molecular interactions are crucial for understanding the compound’s role in biochemical and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dimethylamine hydrochloride can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to strong oxidizing agents . Long-term exposure to dimethylamine hydrochloride can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic pathways . These temporal effects are important for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of dimethylamine hydrochloride vary with different dosages in animal models. At low doses, the compound can act as a mild stimulant, enhancing cellular metabolism and gene expression . At high doses, dimethylamine hydrochloride can exhibit toxic effects, including cellular damage and disruption of metabolic pathways . These dosage-dependent effects are critical for determining the safe and effective use of the compound in biomedical research.
Metabolic Pathways
Dimethylamine hydrochloride is involved in several metabolic pathways. It can be metabolized to form dimethylammonium ions, which participate in methylation reactions and the synthesis of amides . The compound can also interact with enzymes such as dimethylamine dehydrogenase, influencing metabolic flux and the levels of key metabolites . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular processes.
Transport and Distribution
Within cells and tissues, dimethylamine hydrochloride is transported and distributed through various mechanisms. The compound can be taken up by cells via specific transporters and distributed to different cellular compartments . Once inside the cell, dimethylamine hydrochloride can interact with binding proteins, influencing its localization and accumulation . These transport and distribution mechanisms are important for understanding the compound’s cellular effects.
Subcellular Localization
Dimethylamine hydrochloride exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . The compound’s localization can affect its activity and function, influencing cellular processes such as gene expression and energy metabolism . Understanding the subcellular localization of dimethylamine hydrochloride is crucial for elucidating its role in cellular biology.
Propiedades
IUPAC Name |
N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N.ClH/c1-3-2;/h3H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDGSYLLQPDQDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
124-40-3 (Parent) | |
| Record name | Dimethylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8027163 | |
| Record name | N-Methylmethanamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8027163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Deliquescent solid; [Merck Index] White to off-white odorless solid; Hygroscopic; [Acros Organics MSDS] | |
| Record name | Dimethylamine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20620 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000435 [mmHg] | |
| Record name | Dimethylamine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20620 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
506-59-2, 75693-94-6 | |
| Record name | Dimethylamine, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=506-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanamine, N-methyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Methylmethanamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8027163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.315 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dimethylamine-15N hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M4CWB6AOK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is a common method for synthesizing dimethylamine hydrochloride?
A1: Dimethylamine hydrochloride can be synthesized by reacting a dimethylamine water solution with hydrochloric acid in a controlled environment, such as packed towers. After the reaction, the solution is distilled to remove excess water, cooled, centrifuged, and dried to obtain the desired white, non-caking crystals. []
Q2: Can dimethylamine be recovered from dimethylamine hydrochloride?
A2: Yes, dimethylamine can be recovered from its hydrochloride salt. One method involves reacting dimethylamine hydrochloride with sodium hydroxide in toluene. The resulting dimethylamine is then recovered through a process of heating, rectification, and drying. This method has proven effective in recovering high-purity dimethylamine. [, , ]
Q3: What is an example of dimethylamine hydrochloride being used in the preparation of another chemical compound?
A3: Dimethylamine hydrochloride serves as a starting material in the synthesis of 3,3-(14C)-dimethyl-1-phenyltriazene. This radiolabeled compound is prepared by reacting recrystallized benzenediazonium fluoroborate with 14C-labeled dimethylamine hydrochloride in an aqueous sodium carbonate solution at 0°C. The resulting 14C-labeled triazene is then purified through extraction and distillation. []
Q4: Can dimethylamine hydrochloride be used in the synthesis of polymers?
A4: Yes, dimethylamine hydrochloride can be employed in the synthesis of cationic polymers like cationic starch. A specific example is the preparation of starch-methylene dimethylamine hydrochloride (SMMAHC). This involves reacting corn starch with a cationic reagent called hydroxymethyl dimethylamine hydrochloride (HMMAHC) in a dry process. The degree of substitution (DS) of cationic groups in SMMAHC can be controlled, directly influencing the polymer's moisture-adsorption and retention abilities. []
Q5: Are there any applications of dimethylamine hydrochloride in material science?
A5: Dimethylamine hydrochloride, alongside other amine hydrochlorides, finds use in the development of water-compatible electroplating solutions for molten aluminum. The presence of these amine hydrochlorides, alongside specific ratios of aluminum halide and dimethyl sulfone, enables stable aluminum electroplating even with increased moisture levels. This results in the formation of uniform aluminum plating films on various substrates. []
Q6: Can dimethylamine hydrochloride be used in oxidation reactions?
A6: Yes, dimethylamine hydrochloride can be combined with chromium trioxide to form an effective oxidation reagent. This reagent, particularly when supported on silica gel, exhibits notable activity in the selective oxidation of cyclohexenol to cyclohexenone. []
Q7: What is the metabolic fate of dimethylamine hydrochloride in mammals?
A7: Studies using [U-14C]-dimethylamine hydrochloride administered to rats and mice revealed that the compound is primarily excreted unchanged in urine (89% of the dose). Demethylation represents the main metabolic pathway, with minimal amounts of radioactivity detected in feces, exhaled air, and carcass. []
Q8: Can dietary protein levels influence the formation of N-nitrosamines from dimethylamine hydrochloride and sodium nitrite?
A8: Yes, research suggests that high protein diets enhance the in vivo N-nitrosation of dimethylamine hydrochloride in rats. This was evidenced by increased nitrite levels in the liver and urine of rats fed a high protein diet compared to those on normal or low protein diets, following administration of dimethylamine hydrochloride and sodium nitrite. [, , ]
Q9: Does the subcellular location of nitrite within plants affect its potential to form N-nitrosamines?
A9: Studies on cassava leaves indicate a correlation between the subcellular distribution of nitrite and its potential toxicity when co-administered with dimethylamine hydrochloride in rats. Higher nitrite levels were observed in the chloroplasts and mitochondria compared to the cytosol. This suggests that the subcellular location of nitrite might influence its accessibility for N-nitrosamine formation. []
Q10: Can the stability of methanolic Wright's stain solutions be improved?
A10: The addition of dimethylamine hydrochloride, along with diethylamine hydrochloride, as co-stabilizers significantly enhances the stability of methanolic Wright's stain solutions. These additives prevent degradation and precipitation issues, extending the shelf life of the stain solutions while maintaining good staining performance. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B122119.png)
![(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione](/img/structure/B122124.png)

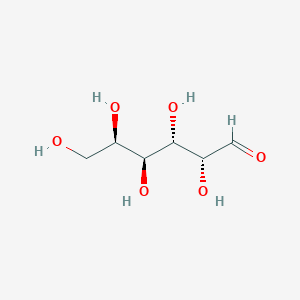
![2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine](/img/structure/B122131.png)
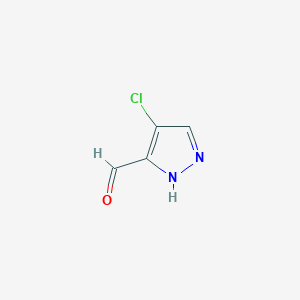


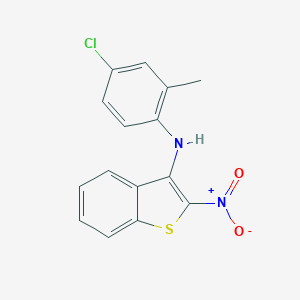

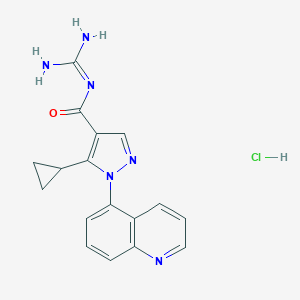
![[(2S,3S,5S,8R,9S,10S,13S,14S,16S)-10,13-dimethyl-17-oxo-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B122145.png)
